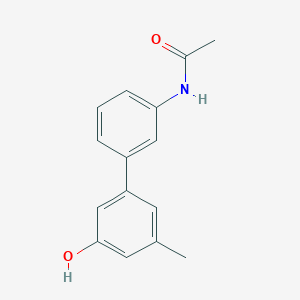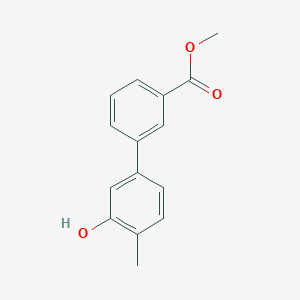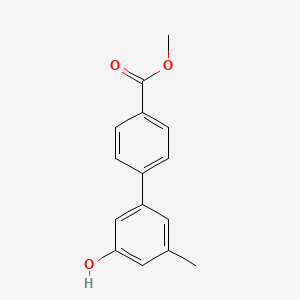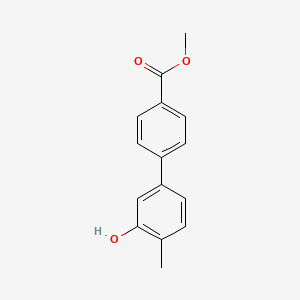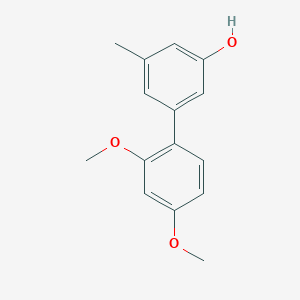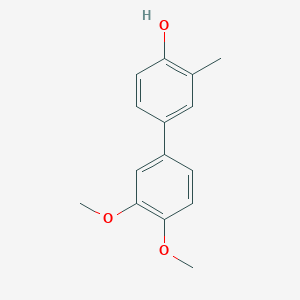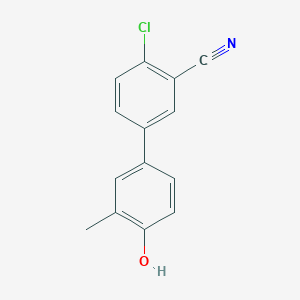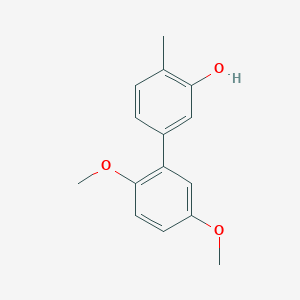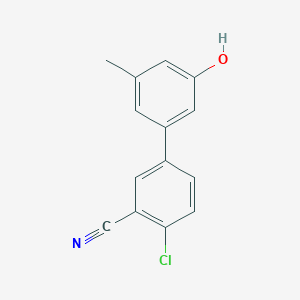
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-3-methylphenol (CMP) is an organic compound that is widely used in research laboratories for various scientific applications. CMP is a colorless, crystalline solid with a molecular weight of 217.58 g/mol and a melting point of 145-147°C. CMP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology due to its ability to act as a substrate or inhibitor in various biochemical reactions.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as a substrate for the synthesis of various organic compounds, as an inhibitor of enzymes, and as a reagent for the detection of various compounds. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is also used in the study of the biochemical and physiological effects of various drugs.
Mécanisme D'action
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction and can be used to study the effects of drugs on enzyme activity. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can also act as a substrate for the synthesis of various organic compounds. It can be used to form covalent bonds with other molecules and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and protease. It has also been shown to act as an antioxidant and has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and can be stored for long periods of time. The main limitation of 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is that it is not very soluble in water, making it difficult to use in certain experiments.
Orientations Futures
The potential applications of 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% are numerous. It can be used to study the biochemical and physiological effects of various drugs and can be used to synthesize a variety of organic compounds. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can also be used to study the effects of various environmental pollutants on biochemical and physiological processes. Additionally, 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be used to study the effects of various toxins on biochemical and physiological processes. Finally, 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be used in the development of novel drugs and therapies.
Méthodes De Synthèse
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be synthesized by the reaction of 4-chloro-3-cyanophenol and 3-methylphenol. The reaction is carried out in a solvent such as acetic acid or methanol at a temperature of 80-120°C. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is complete when the desired product is isolated and purified.
Propriétés
IUPAC Name |
2-chloro-5-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-11(7-13(17)5-9)10-2-3-14(15)12(6-10)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXWHLCIKGUIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683904 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-19-8 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


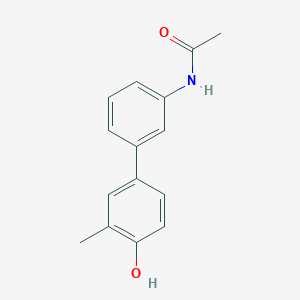
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
